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molecular formula C7H5BrN2O B1293179 5-Bromo-2-methoxynicotinonitrile CAS No. 941294-54-8

5-Bromo-2-methoxynicotinonitrile

Cat. No. B1293179
M. Wt: 213.03 g/mol
InChI Key: FRKLCMNRGGZZTQ-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

12.23 g (149 mmol) of sodium acetate and then 7.66 ml (149 mmol) of bromine at 0° C. are added to 10 g (74.6 mmol) of a solution of 2-methoxy-nicotinonitrile in 29 ml of acetic acid. The reaction mixture is heated at 70° C. overnight. After returning to room temperature, the reaction medium is added to an ice bath and the precipitate obtained is filtered, rinsed with water and then dried at 50° C. to yield 11.6 g (73%) of 5-bromo-2-methoxy-nicotinonitrile in the form of a white solid.
Quantity
12.23 g
Type
reactant
Reaction Step One
Quantity
7.66 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[Br:6]Br.[CH3:8][O:9][C:10]1[N:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#[N:13]>C(O)(=O)C>[Br:6][C:15]1[CH:16]=[N:17][C:10]([O:9][CH3:8])=[C:11]([CH:14]=1)[C:12]#[N:13] |f:0.1|

Inputs

Step One
Name
Quantity
12.23 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
7.66 mL
Type
reactant
Smiles
BrBr
Name
solution
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C#N)C=CC=N1
Name
Quantity
29 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to room temperature
ADDITION
Type
ADDITION
Details
the reaction medium is added to an ice bath
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=C(C#N)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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